molecular formula C12H8BrN3O B1268309 2-(5-Bromopyridin-3-yl)-1,3-benzoxazol-5-amine CAS No. 696632-95-8

2-(5-Bromopyridin-3-yl)-1,3-benzoxazol-5-amine

Cat. No.: B1268309
CAS No.: 696632-95-8
M. Wt: 290.11 g/mol
InChI Key: SGYSMLIWRDOTOT-UHFFFAOYSA-N
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Description

2-(5-Bromopyridin-3-yl)-1,3-benzoxazol-5-amine is a heterocyclic compound that features a benzoxazole ring fused with a bromopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromopyridin-3-yl)-1,3-benzoxazol-5-amine typically involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Bromination of Pyridine: The bromination of pyridine can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Coupling Reaction: The final step involves coupling the bromopyridine with the benzoxazole ring. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a suitable boronic acid or ester.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for efficient heat and mass transfer, and employing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromopyridin-3-yl)-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with different nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, boronic acids or esters, and bases like potassium carbonate or cesium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

2-(5-Bromopyridin-3-yl)-1,3-benzoxazol-5-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.

    Materials Science: The compound can be used in the development of novel materials with unique electronic and optical properties.

    Biological Studies: It serves as a probe in biological studies to investigate the interactions of heterocyclic compounds with biological targets.

    Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(5-Bromopyridin-3-yl)-1,3-benzoxazol-5-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary based on the specific biological system and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Bromopyridin-3-yl)-1H-1,3-benzodiazol-6-amine
  • 5-Bromopyridine-3-carboxylic acid
  • 2-Acetamido-5-amino-3-bromopyridine

Uniqueness

2-(5-Bromopyridin-3-yl)-1,3-benzoxazol-5-amine is unique due to its specific combination of a benzoxazole ring and a bromopyridine moiety. This structural feature imparts distinct electronic and steric properties, making it valuable for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrN3O/c13-8-3-7(5-15-6-8)12-16-10-4-9(14)1-2-11(10)17-12/h1-6H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGYSMLIWRDOTOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)N=C(O2)C3=CC(=CN=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80339441
Record name 2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80339441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

696632-95-8
Record name 2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80339441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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